molecular formula C13H20N4OS B2789172 1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920368-23-6

1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2789172
CAS RN: 920368-23-6
M. Wt: 280.39
InChI Key: NYQZPXPIMVWFIM-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The compound contains a piperazine ring, a pyrimidine ring, and a cyclopentane ring. The presence of these rings may contribute to the compound’s stability and possibly its biological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the piperazine ring and the sulfur atom in the thioxo group. These atoms are known to be sites of reactivity in other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen and sulfur atoms could potentially make the compound polar, influencing its solubility in different solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. This could include testing its interaction with various biological receptors and assessing its potential therapeutic effects .

properties

IUPAC Name

1-(2-piperazin-1-ylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13-15-12(19)10-2-1-3-11(10)17(13)9-8-16-6-4-14-5-7-16/h14H,1-9H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQZPXPIMVWFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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